magnesium;but-1-en-3-yne;chloride
Description
Magnesium Chloride (MgCl₂) Magnesium chloride is an inorganic compound composed of magnesium and chlorine ions (Mg²⁺ and 2Cl⁻). It is highly deliquescent and widely used in industrial, medical, and environmental applications. Key properties include:
- Physical State: White crystalline solid (anhydrous) or hexahydrate (MgCl₂·6H₂O).
- Applications:
- Construction: As a component in magnesium oxychloride cement (MOC), which exhibits high early strength and abrasion resistance .

- Medicine: Source of Mg²⁺ ions for cellular functions; used as a cathartic .
- Energy Storage: Molten MgCl₂-KCl mixtures serve as heat transfer fluids in solar energy systems due to favorable thermo-physical properties (e.g., thermal conductivity: 0.45 W/m·K) .

- Biomass Processing: Enhances energy yield during hydrothermal carbonization by up to 20% at 5% concentration, albeit reducing mass yield .


- Construction: As a component in magnesium oxychloride cement (MOC), which exhibits high early strength and abrasion resistance .
Organomagnesium Chlorides (Grignard Reagents) These compounds, with the general formula R-Mg-Cl (R = organic group), are pivotal in organic synthesis. Examples include:
- Methylmagnesium Chloride (CH₃MgCl): Used for methylation reactions; available as a 2.0 M solution in tetrahydrofuran (THF) .
- Hexylmagnesium Chloride (C₆H₁₃MgCl): Facilitates alkylation in complex organic syntheses .
- Ethylmagnesium Chloride (C₂H₅MgCl): Employed in forming carbon-carbon bonds for pharmaceuticals and polymers .
Properties
CAS No. |
138039-04-0 |
|---|---|
Molecular Formula |
C4H3ClMg |
Molecular Weight |
110.82 g/mol |
IUPAC Name |
magnesium;but-1-en-3-yne;chloride |
InChI |
InChI=1S/C4H3.ClH.Mg/c1-3-4-2;;/h3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZROZYUMUYUYOTF-UHFFFAOYSA-M |
Canonical SMILES |
C=CC#[C-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Traditional Grignard Method
The most direct approach to synthesizing this compound involves the classical Grignard reaction, which entails treating 1-chloro-but-1-en-3-yne with magnesium metal in an ethereal solvent. This method follows the general principle used for preparing Grignard reagents, where an organic halide reacts with magnesium to form an organomagnesium halide.
The preparation begins with the activation of magnesium metal, which is typically coated with a passivating layer of magnesium oxide that inhibits reactions with organic halides. Several activation methods can be employed:
- Mechanical activation: Crushing magnesium pieces in situ, rapid stirring, or sonication to expose fresh metal surfaces
- Chemical activation: Adding small amounts of iodine, methyl iodide, or 1,2-dibromoethane as initiators
- Amalgamation: Using a small amount of mercuric chloride to amalgamate the surface of the metal
- Addition of preformed Grignard reagent as an initiator
Once activated, the magnesium can react with 1-chloro-but-1-en-3-yne to form this compound through a single electron transfer mechanism. A typical procedure involves:
1. Add magnesium turnings (0.24 g, 10 mmol) to a flame-dried reaction flask equipped with a reflux condenser and magnetic stirrer
2. Add anhydrous diethyl ether or THF (10 mL) under nitrogen atmosphere
3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator
4. Add a small portion (0.5 mL) of 1-chloro-but-1-en-3-yne solution (1 M in the same solvent) to initiate the reaction
5. Once reaction begins (indicated by clouding, gentle refluxing, or disappearance of iodine color), add the remaining 1-chloro-but-1-en-3-yne solution dropwise to maintain gentle reflux
6. Continue stirring for 1-2 hours after addition to ensure complete reaction
This reaction requires strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive. The reaction is typically exothermic, especially during initiation, and may require external cooling to maintain appropriate temperature control.
In Situ Grignard Metalation Method (iGMM)
A more contemporary approach to preparing organometallic magnesium compounds is the in situ Grignard metalation method (iGMM). This methodology, though primarily developed for other magnesium compounds such as Mg{N(SiMe3)2}2, represents a potentially viable alternative for synthesizing this compound.
Unlike the traditional approach that requires an organic halide precursor, iGMM involves direct metalation of C-H bonds using specially activated magnesium sources. For this compound preparation, this would entail the deprotonation of but-1-en-3-yne by an appropriate magnesium base followed by coordination with a chloride source.
The advantages of this method include avoiding the preparation of halogenated precursors and potentially milder reaction conditions. However, the high acidity of terminal alkynes (pKa ~25) compared to typical hydrocarbons means that careful selection of the magnesium base is necessary for successful deprotonation.
Liquid Ammonia Method
An alternative synthetic route involves using liquid ammonia as a reaction medium, similar to methods employed for preparing magnesium acetylene complexes. This approach could be particularly suitable for this compound due to the unsaturated nature of the but-1-en-3-yne group.
The procedure typically involves:
1. Charge a suitable reaction vessel with liquid ammonia (maintained at -33°C)
2. Add magnesium metal (typically 4-5 g per 100 mL of liquid ammonia)
3. Add a small amount of sodium metal or sodamide (approximately 10-20% by weight of the magnesium)
4. Pass but-1-en-3-yne gas through the solution until the blue color (from solvated electrons) is discharged
5. Reduce gas flow and continue stirring for 15-18 hours
6. Isolate the magnesium complex by centrifugation or filtration under inert atmosphere
This method requires specific conditions to maintain ammonia in a liquid state, typically temperatures between -100°C and +100°C with pressures ranging from 15 to 1,000 psi. The resulting magnesium;but-1-en-3-yne complex can be further processed to obtain this compound through appropriate chemical transformations.
Sulfoxide Method
A promising alternative route involves using 1-chlorovinyl p-tolyl sulfoxides as precursors for generating alkynylmagnesium chlorides. This methodology utilizes a sulfoxide/magnesium exchange reaction followed by a Fritsch–Buttenberg–Wiechell (FBW) rearrangement.
The process occurs through the following sequence:
- The 1-chlorovinyl p-tolyl sulfoxide reacts with a Grignard reagent to form a magnesium alkylidene carbenoid via sulfoxide/magnesium exchange
- This intermediate undergoes 1,2-rearrangement (FBW rearrangement) to generate a terminal alkyne
- In the presence of excess Grignard reagent, the terminal alkyne is deprotonated to form an alkynylmagnesium chloride
For this compound synthesis, this would require preparing an appropriate sulfoxide precursor containing the but-1-en-3-yne structural framework.
Table 1: Comparison of Preparation Methods for this compound
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Grignard | 1-Chloro-but-1-en-3-yne, Mg | Anhydrous ether, 0°C to RT | Well-established, reliable | Moisture-sensitive, requires halogenated precursor |
| iGMM | But-1-en-3-yne, Mg base | THF, room temperature | Avoids halogenated precursors | Less documented for this specific compound |
| Liquid Ammonia | But-1-en-3-yne, Mg, Na | -33°C, liquid NH3 | Potentially higher yields | Requires specialized equipment for handling liquid ammonia |
| Sulfoxide Method | 1-Chlorovinyl p-tolyl sulfoxide | THF, -78°C to RT | Stereoselective, mild conditions | Multi-step synthesis of precursor |
Reaction Conditions and Optimization Parameters
Temperature and Pressure Considerations
The successful preparation of this compound requires precise control of temperature and pressure, which vary significantly depending on the synthetic method employed.
For traditional Grignard reactions, temperature control is particularly critical during the initiation phase when the reaction can become highly exothermic. Typically, the reaction is initiated at room temperature or slightly below, with cooling provided as needed to maintain control. Once initiated, the reaction can generally proceed at temperatures between 0°C and 35°C, with higher temperatures potentially leading to side reactions or decomposition.
The liquid ammonia method demands more rigorous temperature and pressure control to maintain ammonia in its liquid state. This requires temperatures between -100°C and +100°C with corresponding pressures from 15 to 1,000 psi. Specialized equipment such as pressure reactors or autoclave systems is necessary for safely conducting reactions under these conditions.
For the sulfoxide method, the initial sulfoxide/magnesium exchange typically occurs at low temperatures (-78°C) to ensure selectivity, followed by warming to room temperature for the subsequent rearrangement and deprotonation steps.
Solvent Selection
Solvent choice profoundly impacts the formation and stability of this compound. Ethers are the preferred solvents for Grignard reagents due to their ability to coordinate with magnesium, stabilizing the organometallic species through electron donation.
Diethyl ether remains the classical solvent for Grignard reactions, offering a good balance of solubilizing properties and moderate boiling point (34.6°C). However, tetrahydrofuran (THF) is often preferred for more challenging Grignard formations due to its higher boiling point (66°C) and stronger coordinating ability, which can enhance the reactivity of the magnesium surface.
For the liquid ammonia method, liquid ammonia itself serves as both reagent and solvent medium. Upon completion of the reaction, the ammonia can be evaporated, and the product can be transferred to an ethereal solvent for further processing or direct use.
Table 2: Solvent Properties for this compound Preparation
| Solvent | Boiling Point (°C) | Coordination Strength | Advantages | Limitations |
|---|---|---|---|---|
| Diethyl Ether | 34.6 | Moderate | Traditional, well-understood | Low boiling point, fire hazard |
| THF | 66 | Strong | Higher boiling point, better solvation | More hygroscopic than diethyl ether |
| 2-Methyltetrahydrofuran | 80 | Strong | Renewable source, higher boiling point | Less common, more expensive |
| Liquid Ammonia | -33 | Moderate | Enables unique reactions | Requires pressure equipment, low temperature |
Activators and Additives
Various activators and additives can significantly enhance the preparation of this compound by improving the reactivity of magnesium metal or stabilizing the formed organometallic species.
Iodine is a commonly used activator that helps remove the oxide layer from magnesium by forming magnesium iodide, which in turn reacts with the metal surface to expose fresh, reactive magnesium. 1,2-Dibromoethane is particularly effective as its reaction with magnesium produces ethylene gas, providing a visible indicator of activation and continuously refreshing the metal surface.
The addition of lithium chloride to Grignard reactions creates what is known as a "turbo Grignard reagent," which typically displays enhanced reactivity and solubility. The lithium cation helps break up magnesium aggregates and can facilitate challenging Grignard formations, potentially beneficial for the unsaturated system in this compound.
For the sulfoxide method, the choice of Grignard reagent used for the sulfoxide/magnesium exchange impacts both the rate and selectivity of the process. i-PrMgCl·LiCl (Turbo Grignard reagent) has been shown to be particularly effective for this transformation.
Table 3: Activators and Additives for this compound Preparation
| Activator/Additive | Role | Typical Amount | Effect on Reaction |
|---|---|---|---|
| Iodine | Oxide layer removal | 1-2 crystal(s) | Initiates reaction by cleaning Mg surface |
| 1,2-Dibromoethane | Oxide layer removal | 2-5 drops | Continuous activation, visible indication (bubbling) |
| Lithium chloride | Aggregate breaker | 1.0-1.1 equiv to RMgX | Enhances solubility and reactivity |
| Anthracene | Electron transfer | 5-10 mol% | Forms highly reactive magnesium anthracene |
| Mercury(II) chloride | Surface activator | <1 mol% | Forms amalgam for enhanced reactivity |
Reaction Monitoring and Completion
Monitoring the formation of this compound presents challenges due to its air and moisture sensitivity. Several approaches can be employed to track reaction progress:
For traditional Grignard formation, visual cues include the disappearance of magnesium metal, turbidity changes in the reaction mixture, and in some cases, gentle reflux of the solvent indicating exothermic reaction progress. The reaction is typically considered complete when all visible magnesium has been consumed or when reflux subsides.
Quantitative monitoring can be achieved by withdrawing small aliquots of the reaction mixture under inert atmosphere and performing titration analysis. A common method involves quenching the aliquot with excess acidified iodine solution followed by back-titration with standardized thiosulfate solution.
For reactions in liquid ammonia, the discharge of the characteristic blue color (from solvated electrons) provides an initial indicator of reaction initiation. The reaction is typically continued for 15-18 hours to ensure complete conversion, even after visible indicators suggest reaction completion.
Purification and Analysis
Isolation Techniques
The isolation of this compound requires specialized techniques due to its high reactivity toward oxygen and moisture. In many synthetic applications, the reagent is generated and used in situ without isolation to minimize handling and potential decomposition.
When isolation is necessary, several approaches can be employed:
- Filtration under inert atmosphere to remove unreacted magnesium and insoluble byproducts
- Centrifugation for reactions conducted in liquid ammonia, followed by decantation of the supernatant
- Concentration of ethereal solutions through careful removal of solvent under reduced pressure while maintaining low temperature
The unstable nature of this compound means that it is typically stored as a solution in an appropriate ethereal solvent rather than as an isolated solid. These solutions should be kept under inert atmosphere at low temperatures (-20°C or below) to minimize decomposition.
Characterization Methods
The characterization of this compound presents unique challenges due to its sensitivity to air and moisture. Several analytical techniques can be employed, often using indirect methods or specially adapted instruments:
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information. For this compound, the 1H NMR would show signals corresponding to the vinyl protons of the but-1-en-3-yne group, while 13C NMR would reveal the characteristic signals for the sp2 and sp hybridized carbons. The presence of magnesium typically causes downfield shifts compared to the corresponding hydrocarbon.
Infrared (IR) spectroscopy can identify key functional groups, with the alkyne C≡C stretch typically appearing around 2100-2200 cm-1 and the alkene C=C stretch around 1600-1650 cm-1. The magnesium-carbon bond may also give rise to characteristic low-frequency absorptions.
Titration methods provide quantitative information about the concentration of active Grignard reagent. Common approaches include:
- Titration with protic compounds containing indicators
- Titration with I2 in THF, followed by back-titration with Na2S2O3
- Reaction with benzyl alcohol followed by GC analysis of the resulting hydrocarbon
Purity Assessment and Quality Control
The purity of this compound is critical for its effective use in synthetic applications. Several methods can be employed to assess purity:
Titration against standard electrophiles provides a direct measure of the active organometallic species. Typically, the Grignard reagent is titrated against a known amount of a suitable electrophile (e.g., benzaldehyde), and the conversion is determined by analyzing the resulting products.
Reaction with benchmark electrophiles followed by analysis of the product distribution can provide insight into both the concentration and purity of the reagent. Pure this compound would give predominantly the expected addition product, while contaminants or decomposition products might lead to side reactions or incomplete conversion.
For research-grade preparations, a standardization protocol typically involves:
- Titration against a primary standard to determine concentration
- Test reaction with a benchmark electrophile to assess reactivity
- Spectroscopic analysis to confirm identity and detect impurities
Applications and Reactivity Profile
Synthetic Applications
This compound serves as a versatile building block in organic synthesis due to its unique structural features combining alkyne and alkene functionalities with nucleophilic character.
The compound reacts with a wide range of electrophiles, including:
Carbonyl compounds : Addition to aldehydes and ketones to form propargylic and allenic alcohols, which are valuable intermediates in natural product synthesis. For instance, reaction with benzaldehyde would produce 1-phenyl-5-hexen-1-yn-3-ol derivatives.
Epoxides : Opening of epoxides to form hydroxyl-containing enynes that can serve as precursors for cyclization reactions.
Acyl chlorides : Formation of ynones that can undergo further transformations such as cycloadditions or conjugate additions.
The conjugated enyne system also enables unique reactivity patterns including:
Cycloaddition reactions : The enyne moiety can participate in various cycloaddition reactions, leading to complex carbocyclic and heterocyclic structures.
Metal-catalyzed cycloisomerizations : In the presence of suitable transition metal catalysts, intramolecular rearrangements can occur, enabling the rapid construction of complex molecular architectures.
Reactivity Comparison with Other Organometallic Reagents
Compared to other organometallic reagents, this compound offers a distinct reactivity profile:
Table 4: Reactivity Comparison of this compound with Other Organometallic Reagents
| Organometallic Reagent | Nucleophilicity | Basicity | Tolerance of Functional Groups | Key Advantages |
|---|---|---|---|---|
| This compound | High | High | Low to moderate | Combined enyne functionality, nucleophilicity |
| Alkyllithium | Very high | Very high | Very low | Highest reactivity, strong base |
| Alkylzinc | Moderate | Low | High | Good functional group tolerance |
| Alkylcopper | Moderate | Low | High | Soft nucleophile, 1,4-additions |
| Alkylboron | Low | Very low | Very high | Excellent functional group tolerance |
The unique structure of this compound, combining both alkene and alkyne functionalities with magnesium, enables it to serve as a versatile synthetic intermediate in the preparation of complex molecules, particularly those containing conjugated systems.
Chemical Reactions Analysis
Types of Reactions
Magnesium;but-1-en-3-yne;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the compound to simpler hydrocarbons.
Substitution: Halogenating agents can replace the chloride ion with other halogens or functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while coupling reactions can produce larger hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, magnesium;but-1-en-3-yne;chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds, making it a key component in the synthesis of complex organic molecules.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to form carbon-carbon bonds makes it useful in the synthesis of monomers and other building blocks for polymerization.
Mechanism of Action
The mechanism by which magnesium;but-1-en-3-yne;chloride exerts its effects involves the interaction of the magnesium center with electrophilic sites in other molecules. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack of the but-1-en-3-yne moiety on electrophilic centers. This interaction can lead to the formation of new carbon-carbon bonds or the substitution of the chloride ion.
Comparison with Similar Compounds
Table 1: Comparative Properties of Metal Chlorides
Key Findings :
- Structural Differences : FTIR spectra reveal distinct O-H bending (1650 cm⁻¹) and stretching (3400 cm⁻¹) peaks in MgCl₂ solutions compared to LiCl, indicating varied hydration dynamics .

- Sorption Performance : MgCl₂ impregnated with LiCl exhibits enhanced water vapor sorption (up to 40% capacity increase) due to modified pore structures .

Organomagnesium Chlorides vs. Similar Grignard Reagents
Table 2: Organomagnesium Chlorides Comparison
Q & A
Basic Research: How can the empirical formula of magnesium chloride be determined experimentally?
Methodological Answer:
The empirical formula is derived via gravimetric analysis. A controlled reaction between magnesium metal and hydrochloric acid yields magnesium chloride. Key steps include:
Mass Measurement : Measure the mass of magnesium before and after reaction with HCl.
Product Isolation : Heat the mixture to evaporate water, leaving anhydrous MgCl₂.
Mole Calculation :
- Moles of Mg = (Mass of Mg) / (24.305 g/mol)
- Moles of Cl = [(Mass of MgCl₂) – (Mass of Mg)] / (35.45 g/mol)
Simplest Ratio : Divide moles of Mg and Cl by the smaller value to obtain the ratio (e.g., 1:2 for Mg:Cl).
Data Reference : Experimental tables from lab reports show a typical Mg:Cl mole ratio of 1:2, confirming MgCl₂ .
Basic Research: What are the standard synthetic routes for magnesium chloride and its hydrates?
Methodological Answer:
- Anhydrous MgCl₂ : Produced via dehydration of MgCl₂·6H₂O at 300–400°C under HCl atmosphere to prevent hydrolysis .
- Hexahydrate (MgCl₂·6H₂O) : Crystallized from brine solutions or seawater. Chemical composition data (Table 2 in ) confirms 45.3% MgCl₂ and 54.7% H₂O by mass .
- From MgO : Reaction of magnesium oxide with HCl or chlorine gas at high temperatures (Fig. 2.1 in ) .
Advanced Research: How do density-functional theory (DFT) methods improve thermochemical predictions for magnesium chloride?
Methodological Answer:
DFT with gradient corrections and exact-exchange terms (e.g., Becke’s 1993 functional) reduces errors in atomization energies and ionization potentials. For MgCl₂:
Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange (20–25%) with gradient-corrected terms.
Validation : Compare computed Mg-Cl bond dissociation energies (e.g., 250–300 kJ/mol) with experimental values. Becke’s method achieved a 2.4 kcal/mol average deviation in atomization energies .
Advanced Research: How can researchers resolve discrepancies between experimental and computational reaction energetics for MgCl₂?
Methodological Answer:
Error Source Analysis : Identify systematic errors (e.g., basis set limitations, solvent effects).
Cross-Validation : Use multiple computational methods (DFT, CCSD(T)) and experimental techniques (calorimetry, spectroscopy).
Data Triangulation : Compare with analogous systems (e.g., CaCl₂ or NaCl) to isolate Mg-specific trends .
Applied Research: How does magnesium chloride compare to other chlorides in concrete deterioration studies?
Methodological Answer:
- Experimental Design : Prepare concrete samples with 3% NaCl, MgCl₂, or CaCl₂ by mass. Accelerate aging via wet-dry cycles.
- Penetration Depth Measurement : Use silver nitrate spray to visualize chloride ingress. Data from –5 shows MgCl₂ (b) penetrates 15–20% deeper than NaCl (a) due to smaller ionic radius and higher solubility .
- Mitigation Strategies : Incorporate pozzolanic additives (e.g., fly ash) to reduce MgCl₂ reactivity.
Advanced Research: What challenges exist in optimizing MgCl₂ for hydrogen storage systems?
Methodological Answer:
- Slurry Preparation : Combine MgCl₂ with chemical hydrides (e.g., NaBH₄) to enhance H₂ release kinetics.
- Process Analysis : Table 46 () highlights trade-offs between MgCl₂ purity (≥98%) and reaction efficiency (70–80% yield).
- Thermal Stability : Monitor decomposition temperatures (≥300°C) to avoid premature H₂ release .
Basic Research: What analytical techniques validate magnesium chloride’s hydration states?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures mass loss during heating (e.g., MgCl₂·6H₂O loses 6 H₂O at 100–200°C).
- X-Ray Diffraction (XRD) : Confirms crystal structure (hexagonal for anhydrous MgCl₂ vs. monoclinic for hexahydrate) .
Advanced Research: How does MgCl₂’s solubility vary with temperature, and how is this modeled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






